molecular formula C11H15NOS B7513377 N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide

N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide

Cat. No. B7513377
M. Wt: 209.31 g/mol
InChI Key: REUXOIYENRMTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPET, and it is a member of the thiophene class of compounds. CPET has been found to have a range of interesting properties, including its ability to interact with certain receptors in the body.

Scientific Research Applications

CPET has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of CPET as a tool for studying the function of certain receptors in the body. CPET has been found to interact with the alpha7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes, including cognitive function and inflammation. CPET has also been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease and schizophrenia.

Mechanism of Action

The mechanism of action of CPET involves its interaction with the alpha7 nicotinic acetylcholine receptor. CPET binds to this receptor with high affinity, leading to the activation of various signaling pathways within the cell. This activation can lead to a range of physiological effects, including changes in the release of neurotransmitters and the regulation of inflammation.
Biochemical and Physiological Effects:
CPET has been found to have a range of biochemical and physiological effects. Studies have shown that CPET can enhance cognitive function in animal models, and it has also been found to have anti-inflammatory effects. CPET has also been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPET in lab experiments is its high affinity for the alpha7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes. However, there are also some limitations to using CPET in lab experiments. For example, it can be difficult to obtain high-quality samples of CPET, and the synthesis process can be complex and time-consuming.

Future Directions

There are many potential future directions for research involving CPET. One area of interest is the development of new drugs that target the alpha7 nicotinic acetylcholine receptor. CPET could be used as a starting point for the development of these drugs, which could have a range of therapeutic applications. Other potential future directions for research include the study of the mechanism of action of CPET and the development of new synthetic methods for producing CPET.
Conclusion:
In conclusion, N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. CPET has a range of interesting properties, including its ability to interact with the alpha7 nicotinic acetylcholine receptor. CPET has been found to have a range of biochemical and physiological effects, and it has potential applications in the treatment of various diseases. While there are some limitations to using CPET in lab experiments, there are also many potential future directions for research involving this compound.

Synthesis Methods

The synthesis method for CPET involves several steps, including the reaction of 5-methylthiophene-2-carboxylic acid with cyclopropylmethylamine. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry. The synthesis of CPET is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.

properties

IUPAC Name

N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-7-3-6-10(14-7)11(13)12-8(2)9-4-5-9/h3,6,8-9H,4-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUXOIYENRMTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC(C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.